3-Pentyl-3-phenylazetidine
Description
3-Pentyl-3-phenylazetidine is a substituted azetidine derivative featuring a phenyl group and a pentyl chain attached to the nitrogen-containing four-membered ring.
Azetidines are typically synthesized via cycloaddition or nucleophilic substitution reactions. For example, compound (2) in , a triazole derivative, was synthesized through a nucleophilic substitution with ethyl chloroformate, followed by hydrazine hydrate treatment . Similar methodologies may apply to this compound, though the pentyl substituent could influence reaction kinetics due to steric effects.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-pentyl-3-phenylazetidine |
InChI |
InChI=1S/C14H21N/c1-2-3-7-10-14(11-15-12-14)13-8-5-4-6-9-13/h4-6,8-9,15H,2-3,7,10-12H2,1H3 |
InChI Key |
CMSJVFXGFXVLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
However, the lack of direct experimental data (e.g., crystallographic or pharmacokinetic studies) limits conclusive comparisons. Further research should prioritize synthesizing this compound and evaluating its biological and physicochemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
